molecular formula C25H14ClFN4O2S B11586857 (3Z)-1-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11586857
M. Wt: 488.9 g/mol
InChI Key: DVXAHPDLBKWBRH-MRCUWXFGSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a thiazolo[3,2-b][1,2,4]triazol-6-one core fused with an indol-2-one scaffold. Its structure includes a 4-chlorobenzyl substituent at the N1 position of the indole ring and a 4-fluorophenyl group at the C2 position of the thiazolo-triazole moiety. The (3Z)-configuration denotes the stereochemistry of the exocyclic double bond, critical for molecular planarity and intermolecular interactions .

Properties

Molecular Formula

C25H14ClFN4O2S

Molecular Weight

488.9 g/mol

IUPAC Name

(5Z)-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H14ClFN4O2S/c26-16-9-5-14(6-10-16)13-30-19-4-2-1-3-18(19)20(23(30)32)21-24(33)31-25(34-21)28-22(29-31)15-7-11-17(27)12-8-15/h1-12H,13H2/b21-20-

InChI Key

DVXAHPDLBKWBRH-MRCUWXFGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)/C(=O)N2CC6=CC=C(C=C6)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)C(=O)N2CC6=CC=C(C=C6)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include chlorobenzyl chloride, fluorophenyl isothiocyanate, and various catalysts to facilitate the formation of the thiazolo[3,2-b][1,2,4]triazole ring system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups into the aromatic rings.

Scientific Research Applications

Chemical Structure Overview

The compound features:

  • A thiazolo[3,2-b][1,2,4]triazole moiety known for its biological activity.
  • A fluorophenyl group that enhances lipophilicity and may influence interactions with biological targets.
  • An indole structure that is significant in various pharmacological activities.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. The presence of the indole structure in this compound may further enhance its efficacy against various cancer types by inducing apoptosis and inhibiting cell cycle progression.

Case Study:
A study on thiazole derivatives revealed that modifications at the phenyl and thiazole positions led to increased cytotoxicity against human cancer cell lines. The study highlighted the importance of substituents in enhancing biological activity .

Antimicrobial Properties

Compounds containing thiazole and indole rings have been reported to possess antimicrobial activities. The unique combination of these heterocycles in the compound could provide a synergistic effect against bacterial and fungal pathogens.

Case Study:
A series of thiazole derivatives demonstrated potent antibacterial activity against resistant strains of bacteria. The incorporation of halogenated phenyl groups was noted to improve the antimicrobial efficacy .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent can be inferred from the activity of related thiazole derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses.

Case Study:
Research on similar thiazole-based compounds indicated their ability to reduce inflammation markers in vitro and in vivo models, suggesting that this compound may share similar properties .

Data Tables

Application Area Related Compounds Observed Effects References
Anticancer ActivityThiazole DerivativesInduction of apoptosis
Antimicrobial PropertiesThiazole-Indole CombinationsInhibition of bacterial growth
Anti-inflammatory EffectsThiazole DerivativesReduction of cytokine levels

Mechanism of Action

The mechanism of action of (3Z)-1-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky substituents like benzyl groups may influence molecular packing and solubility. For instance, the 2-fluorobenzyl group in introduces ortho-substitution steric hindrance, absent in the target compound’s para-substituted benzyl group.
  • Planarity : The (3Z)-configuration ensures conjugation across the indole-thiazolo-triazole system, a feature shared with analogs in , which is critical for π-π stacking in crystal lattices .

Pharmacological Activity

While the target compound’s bioactivity remains uncharacterized, structurally related compounds exhibit anticancer properties. For example:

  • Compound 2h (Table 1) showed moderate cytotoxicity against MCF-7 breast cancer cells (IC50 = 18.2 µM) .
  • Derivatives with furan or thiophene moieties (e.g., 2j , 2k ) demonstrated enhanced activity, suggesting that heteroaromatic substituents at the exocyclic position improve potency .

Crystallographic and Computational Insights

  • Similarity Analysis : Using Tanimoto coefficients (), the target compound’s binary fingerprint would show high similarity (>0.85) to 2h due to shared Cl and F substituents but lower similarity (~0.60) to ethoxy/methoxy derivatives .

Research Tools and Methodologies

  • Structure Determination : SHELX programs () and WinGX () were pivotal in resolving crystal structures of analogs .
  • Hydrogen-Bonding Analysis : Graph set analysis () could elucidate the role of NH and carbonyl groups in stabilizing supramolecular assemblies.

Biological Activity

The compound (3Z)-1-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. The presence of the thiazole and triazole rings is particularly noteworthy as these structures are often associated with significant pharmacological effects.

Property Details
Molecular Formula C23H19ClF2N4O2S
Molecular Weight 469.94 g/mol
CAS Number Not available

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole and triazole moieties exhibit substantial antimicrobial properties. For instance, derivatives of thiazolidinone have shown effective antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to the target compound have reported MIC values in the range of 37.9–113.8 μM against sensitive strains .
  • Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies on related compounds indicate that they may inhibit tumor growth through various mechanisms:

  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer progression .
  • Cell Cycle Arrest : Evidence suggests that certain thiazole derivatives can induce apoptosis in cancer cells .

Other Pharmacological Activities

In addition to antimicrobial and anticancer effects, the compound may exhibit:

  • Anti-inflammatory Properties : Thiazole derivatives have been linked to reduced inflammation through inhibition of pro-inflammatory cytokines .
  • Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals, thereby protecting against oxidative stress .

Case Studies

  • Antibacterial Efficacy Study :
    • A study evaluated the antibacterial effects of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had superior activity compared to standard antibiotics like ampicillin .
  • Anticancer Screening :
    • In vitro studies on indole-based compounds demonstrated their ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to cell cycle arrest at the G2/M phase .

Q & A

Q. What synthetic strategies are optimal for constructing the thiazolo-triazole-indolone core of this compound?

The synthesis of hybrid heterocyclic systems like the thiazolo-triazole-indolone core typically involves multi-step condensation and cyclization reactions. For example:

  • Stepwise heterocycle formation : Use hydrazine derivatives (e.g., hydrazine hydrate) to cyclize thioamide intermediates into triazole rings .
  • Schiff base formation : Condensation of ketones or aldehydes with amines to generate imine linkages, followed by oxidative cyclization (e.g., using iodine or H₂O₂) to form thiazole rings .
  • Microwave-assisted synthesis : Reduces reaction time for steps like triazole-thiadiazine formation (e.g., 30 minutes at 120°C) .
    Key reagents : Hydrazine hydrate, NaH in toluene, and heterogenous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 media .

Q. How can NMR and HPLC-MS be utilized to confirm the Z-configuration of the exocyclic double bond?

  • ¹H NMR : The Z-configuration induces distinct coupling patterns due to restricted rotation. Look for deshielded vinyl protons (δ 6.5–7.5 ppm) and NOE correlations between the 4-fluorophenyl group and indolone protons .
  • ¹³C NMR : Carbonyl carbons (C=O, C=N) typically resonate at δ 160–180 ppm, with downfield shifts for conjugated systems .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and confirm molecular weight via ESI+ (e.g., [M+H]⁺ at m/z 550–600) .

Q. What solvent systems are suitable for recrystallizing this compound to achieve high purity?

  • Polar aprotic solvents : DMF or DMSO at 60–80°C, followed by slow cooling, yield needle-like crystals suitable for X-ray diffraction .
  • Mixed solvents : Ethanol/water (7:3) or acetone/hexane (1:2) improve solubility and reduce co-crystallization of byproducts .

Advanced Research Questions

Q. How can molecular docking predict the antifungal activity of this compound against 14α-demethylase (CYP51)?

  • Target selection : Use the 3LD6 PDB structure of Candida albicans CYP51 for docking .
  • Software : AutoDock Vina or Schrödinger Suite with OPLS4 force field. Key parameters:
    • Binding pocket : Heme-coordinating residues (e.g., Leu321, Phe228) and hydrophobic regions accommodating the 4-chlorobenzyl group .
    • Scoring : Prioritize compounds with ΔG < −8 kcal/mol and hydrogen bonds to Thr311 or Ser378 .
  • Validation : Compare docking scores with fluconazole (ΔG = −9.2 kcal/mol) to assess potential efficacy .

Q. What experimental approaches resolve contradictions in reported IC₅₀ values for structurally analogous triazole-thiadiazines?

  • Standardized assays : Re-evaluate activity using the CLSI M27 protocol for antifungal susceptibility testing .
  • Structural analogs : Test derivatives with variations in the 4-fluorophenyl or indolone moieties to isolate SAR trends .
  • Metabolic stability : Use liver microsomes (human/rat) to rule out cytochrome P450-mediated degradation skewing IC₅₀ results .

Q. How does the electronic nature of substituents (e.g., 4-fluoro vs. 4-chloro) modulate the compound’s redox behavior in electrochemical studies?

  • Cyclic voltammetry : Perform in DMSO/TBAP (0.1 M) with a glassy carbon electrode.
    • Electron-withdrawing groups (e.g., -F, -Cl) shift oxidation potentials cathodically (e.g., Eₚₐ = +0.85 V for 4-F vs. +0.92 V for 4-Cl) due to increased conjugation .
    • Redox mechanism : Quasi-reversible peaks at −1.2 V (reduction of triazole N=N bonds) and +1.1 V (oxidation of indolone C=O) .

Q. What strategies mitigate aggregation-induced quenching in fluorescence-based cellular imaging of this compound?

  • Co-solvents : Add 1% DMSO or β-cyclodextrin to disrupt π-π stacking .
  • Derivatization : Introduce polar groups (e.g., -SO₃H) at the indolone 5-position to enhance solubility .
  • Two-photon microscopy : Use 750 nm excitation to bypass UV-induced photobleaching .

Methodological Notes

  • Critical parameters : Monitor reaction pH (optimally 7–8 for cyclization) and exclude oxygen via N₂ purging to prevent oxidation of thiol intermediates .

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